Several papers detail the synthesis of structurally related pyrazole derivatives. For instance, [] describes the synthesis of pyrazole-based heterocycles attached to a sugar moiety for anti-diabetic activity. Another study [] outlines the synthesis of novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines, both containing a pyrazole unit.
Several articles within the provided literature highlight the significance of molecular structure analysis for understanding the properties and behavior of pyrazole derivatives. For example, [] discusses the crystal structure of N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine and its implications for kinase inhibition.
Several papers in the provided literature illustrate the importance of elucidating the mechanism of action for developing effective therapeutic agents. For instance, [] describes the discovery of AZD1480, a pyrazol-3-yl pyrimidin-4-amine derivative, as a potent JAK2 inhibitor and provides insights into its mechanism of action.
Numerous pyrazole derivatives display anticancer activity, targeting different aspects of cancer cell growth and survival. The presence of the iodine atom in 4-Iodo-5-methyl-1H-pyrazol-3-amine is particularly interesting, as halogenated compounds have shown promise as anticancer agents. [] explores the development of Hu7691, an Akt inhibitor with a pyrazole moiety, demonstrating the potential of this scaffold in cancer therapy.
Pyrazole derivatives have gained attention for their potential as anti-diabetic agents. [] reports the synthesis and evaluation of novel pyrazole-based heterocycles exhibiting anti-diabetic activity comparable to the standard drug remogliflozin.
The presence of the amine and iodine substituents on the pyrazole ring suggests possible antibacterial and antifungal activities for 4-Iodo-5-methyl-1H-pyrazol-3-amine. [] demonstrates this potential by showcasing the synthesis and evaluation of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives possessing potent antibacterial and antitumor activities.
Pyrazole-containing compounds have shown promise as androgen receptor antagonists, offering potential therapeutic applications in prostate cancer and other androgen-dependent diseases. [] details the design and synthesis of substituted (5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazoles as potent androgen receptor antagonists.
The JAK/STAT signaling pathway plays a critical role in cell growth, differentiation, and immune response. Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases. Pyrazole derivatives, including 4-Iodo-5-methyl-1H-pyrazol-3-amine, hold potential as JAK/STAT pathway inhibitors. [] demonstrates this potential by describing the discovery and development of AZD1480, a pyrazol-3-yl pyrimidin-4-amine derivative, as a potent and selective JAK2 inhibitor.
σ(1) receptors are involved in various physiological processes, including pain perception, mood regulation, and neuroprotection. Dysregulation of σ(1) receptor activity is implicated in several neurological and psychiatric disorders. Pyrazole-based compounds have emerged as promising σ(1) receptor antagonists. [] reports the discovery and development of S1RA (E-52862), a highly potent and selective σ(1) receptor antagonist containing a 1-arylpyrazole scaffold, highlighting the potential of 4-Iodo-5-methyl-1H-pyrazol-3-amine and similar compounds in this field.
Pyrazole derivatives, particularly those containing fluorine or iodine atoms, are increasingly explored as potential imaging agents for positron emission tomography (PET). The presence of the iodine atom in 4-Iodo-5-methyl-1H-pyrazol-3-amine suggests its potential application in this area. [] supports this by showcasing the development of [11C]MG2-1812, a novel PET ligand based on a pyrazole scaffold, for imaging the metabotropic glutamate receptor subtype 2 (mGlu2).
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: